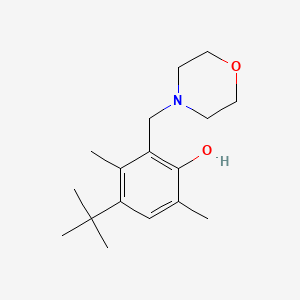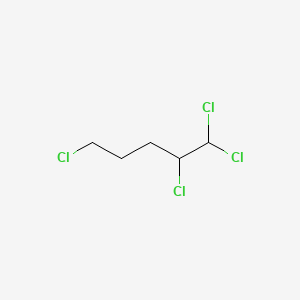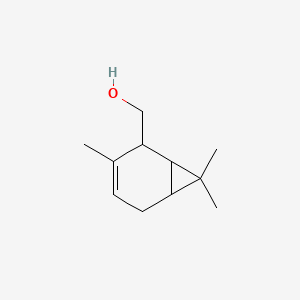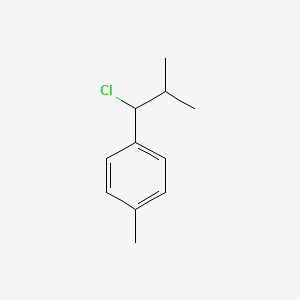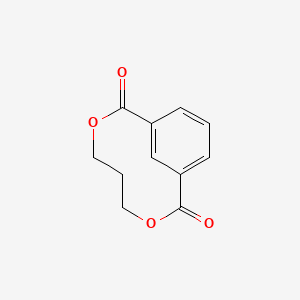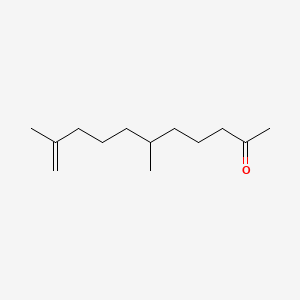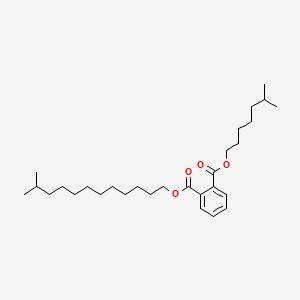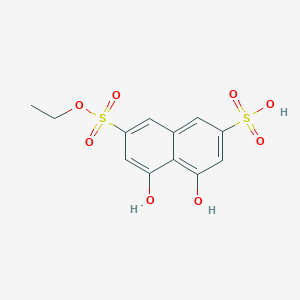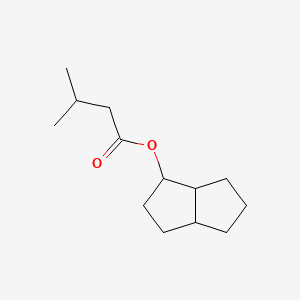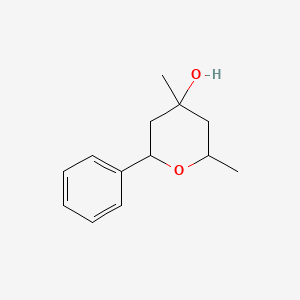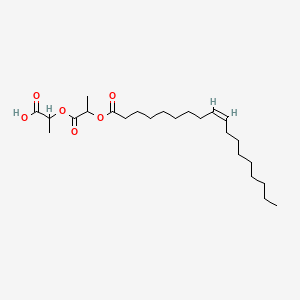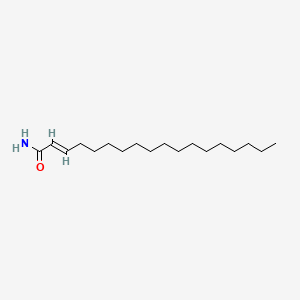
(E)-octadec-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Octadec-2-enamide is an organic compound belonging to the class of fatty acid amides It is characterized by a long carbon chain with a double bond in the trans configuration at the second carbon and an amide group at the terminal end
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (E)-Octadec-2-enamide can be synthesized through several methods. One common approach involves the reaction of octadec-2-enoic acid with ammonia or an amine under dehydrating conditions. The reaction typically requires a catalyst, such as a dehydrating agent like thionyl chloride or phosphorus trichloride, to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of octadec-2-enoic acid followed by amidation. This process involves the use of metal catalysts such as palladium or nickel to achieve the desired hydrogenation, followed by the reaction with ammonia or an amine to form the amide.
Análisis De Reacciones Químicas
Types of Reactions: (E)-Octadec-2-enamide undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Amines.
Substitution: Substituted amides.
Aplicaciones Científicas De Investigación
(E)-Octadec-2-enamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It is studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and analgesic properties.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-octadec-2-enamide involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to modulate lipid signaling pathways by interacting with receptors and enzymes involved in lipid metabolism. This interaction can lead to changes in cellular processes such as inflammation and pain perception.
Comparación Con Compuestos Similares
Stearamide: Similar in structure but lacks the double bond.
Oleamide: Contains a cis double bond instead of the trans configuration.
Palmitamide: Shorter carbon chain with similar amide functionality.
Uniqueness: (E)-Octadec-2-enamide is unique due to its specific trans double bond configuration, which imparts distinct chemical and physical properties compared to its cis and saturated counterparts. This configuration can influence its reactivity and interaction with biological systems, making it a compound of interest for various applications.
Propiedades
Número CAS |
29966-03-8 |
|---|---|
Fórmula molecular |
C18H35NO |
Peso molecular |
281.5 g/mol |
Nombre IUPAC |
(E)-octadec-2-enamide |
InChI |
InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h16-17H,2-15H2,1H3,(H2,19,20)/b17-16+ |
Clave InChI |
MHKBSCHWKVCLJL-WUKNDPDISA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC/C=C/C(=O)N |
SMILES canónico |
CCCCCCCCCCCCCCCC=CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


